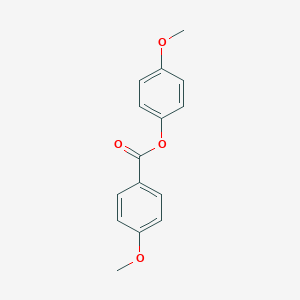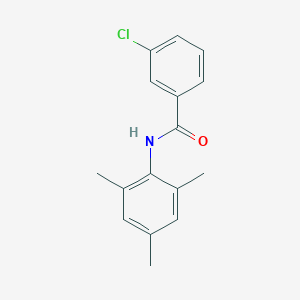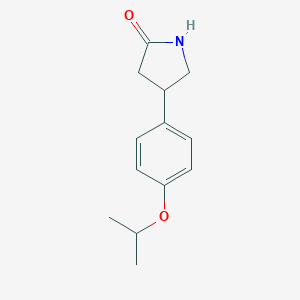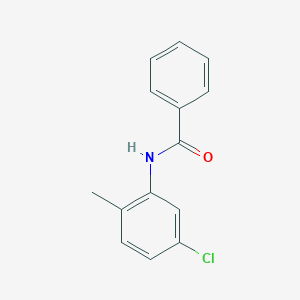
4-methoxyphenyl 4-methoxybenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-methoxyphenyl 4-methoxybenzoate: is an organic compound with the molecular formula C15H14O4. It is a derivative of p-Anisic acid, also known as 4-methoxybenzoic acid. This compound is characterized by the presence of a methoxy group (-OCH3) attached to the benzene ring and an ester functional group. It is commonly used in various industrial and scientific applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Esterification Reaction: One common method to synthesize 4-methoxyphenyl 4-methoxybenzoate is through the esterification of p-Anisic acid with phenol in the presence of an acid catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions with the removal of water to drive the reaction to completion.
Industrial Production Methods: Industrially, the compound can be produced using similar esterification processes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous reactors and efficient separation techniques are common in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: 4-methoxyphenyl 4-methoxybenzoate can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or acids.
Reduction: Reduction reactions can convert the ester group into an alcohol group, resulting in the formation of 4-methoxyphenyl methanol.
Substitution: The compound can participate in electrophilic aromatic substitution reactions due to the presence of the electron-donating methoxy group, which activates the benzene ring towards substitution.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic reagents like bromine (Br2) or nitric acid (HNO3) can be used under controlled conditions.
Major Products Formed:
Oxidation: Formation of 4-methoxybenzoic acid or 4-methoxybenzaldehyde.
Reduction: Formation of 4-methoxyphenyl methanol.
Substitution: Formation of various substituted derivatives depending on the electrophile used.
Applications De Recherche Scientifique
Chemistry:
Synthesis of Complex Molecules: 4-methoxyphenyl 4-methoxybenzoate is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology:
Antimicrobial Agent: The compound exhibits antimicrobial properties and is used in the formulation of preservatives for cosmetics and personal care products.
Medicine:
Drug Development: It serves as a precursor in the synthesis of various medicinal compounds, particularly those with anti-inflammatory and analgesic properties.
Industry:
Fragrance and Flavor Industry: The compound is used as a fragrance ingredient in perfumes and as a flavoring agent in the food industry.
Mécanisme D'action
The mechanism of action of 4-methoxyphenyl 4-methoxybenzoate involves its interaction with specific molecular targets. One known target is phospholipase A2, an enzyme involved in the hydrolysis of phospholipids. By inhibiting this enzyme, the compound can modulate inflammatory responses and exhibit anti-inflammatory effects . Additionally, its antioxidant properties contribute to its protective effects against oxidative stress.
Comparaison Avec Des Composés Similaires
p-Anisic acid (4-methoxybenzoic acid): This compound is the parent acid of 4-methoxyphenyl 4-methoxybenzoate and shares similar antimicrobial and preservative properties.
Methyl anisate (methyl 4-methoxybenzoate): This ester derivative is used in the fragrance industry and has a similar structure but with a methyl group instead of a phenyl group.
Uniqueness:
Enhanced Stability: The presence of the phenyl ester group in this compound provides enhanced stability compared to its methyl ester counterpart.
Broader Applications: Its unique structure allows for a wider range of applications in both industrial and scientific fields, making it a versatile compound.
Propriétés
Numéro CAS |
60127-34-6 |
|---|---|
Formule moléculaire |
C15H14O4 |
Poids moléculaire |
258.27 g/mol |
Nom IUPAC |
(4-methoxyphenyl) 4-methoxybenzoate |
InChI |
InChI=1S/C15H14O4/c1-17-12-5-3-11(4-6-12)15(16)19-14-9-7-13(18-2)8-10-14/h3-10H,1-2H3 |
Clé InChI |
KVFFCZXWUPJFFQ-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)OC |
SMILES canonique |
COC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![Ethyl 3-[(3,4-dimethylbenzoyl)amino]benzoate](/img/structure/B185088.png)







